molecular formula C10H10FNO3 B1595178 2-(4-Fluorobenzamido)propanoic acid CAS No. 451-28-5

2-(4-Fluorobenzamido)propanoic acid

Cat. No. B1595178
CAS RN: 451-28-5
M. Wt: 211.19 g/mol
InChI Key: RICKYTLEGMVQTI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzamido)propanoic acid, also known as 4-fluorobenzamidopropionic acid (FBPA), is a synthetic organic compound that is commonly used in the laboratory for various scientific research applications. It is a derivative of benzamide, a type of amide functional group, and is characterized by its unique combination of a fluorine atom and an amide group. FBPA has a wide range of uses in scientific research, from its ability to act as a substrate for enzymes to its use as a fluorescent probe in molecular biology.

Scientific Research Applications

Anticancer Activity

2-(4-Fluorobenzamido)propanoic acid has been investigated for its potential anticancer properties. A study synthesized this compound and tested its efficacy against the Hela cell line, finding an IC50 of 166.6 microg/mL (Ruan et al., 2009). This suggests the compound could have a role in cancer treatment, though more research is needed to fully understand its potential.

AMPA Receptor Ligand

Research has been conducted on derivatives of 2-(4-Fluorobenzamido)propanoic acid as potential AMPA receptor ligands. One study synthesized a fluorine-18-labelled potentiator of AMPA receptors, exploring its use in cerebral imaging with positron emission tomography (Kronenberg et al., 2007). This research indicates potential applications in neurological imaging and therapy.

Radiochemical Synthesis for Medical Imaging

2-(4-Fluorobenzamido)propanoic acid derivatives have been used in the automated radiochemical synthesis of compounds for medical imaging. One such compound, [(18)F]FBEM, was synthesized for radiolabeling free sulfhydryl groups of peptides and proteins, indicating its use in diagnostic imaging (Kiesewetter et al., 2011).

Genetic Encoding for Protein Research

The compound has also been used in genetic encoding for protein research. One study reported the biosynthetic incorporation of a fluorescent amino acid, derived from 2-(4-Fluorobenzamido)propanoic acid, into proteins. This technique is a powerfultool for studying protein structure and interactions, both in vitro and in vivo (Summerer et al., 2006).

Vibrational Spectroscopy and Structural Analysis

The structural and vibrational properties of 2-(4-Fluorobenzamido)propanoic acid have been extensively studied. Research involving the use of density functional theory and experimental methods like FTIR and Raman spectroscopy has provided insights into its molecular structure and characteristics (Song et al., 2007).

Biologic Evaluation in Brain Tumor Imaging

Derivatives of 2-(4-Fluorobenzamido)propanoic acid have been evaluated for their potential in brain tumor imaging. A study synthesized and evaluated enantiomers of a compound in this class for use in micro-positron emission tomography (microPET) in a rat gliosarcoma brain tumor model, demonstrating its potential in diagnostic imaging of brain tumors (McConathy et al., 2010).

Covalent Protein Modification

The compound has been explored for its use in covalent protein modification. A study genetically encoded an amino acid derived from 2-(4-Fluorobenzamido)propanoic acid that, upon photoactivation, reacted with multiple natural amino acid residues. This offers innovative ways for protein research and engineering (Liu et al., 2019).

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICKYTLEGMVQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzamido)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzamido)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorobenzamido)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorobenzamido)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorobenzamido)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorobenzamido)propanoic acid

Citations

For This Compound
1
Citations
JD Zwicker - 2018 - search.proquest.com
Toxoplasma gondii chronically infects~ 2 billion people worldwide. This neurotropic protozoan is the 2nd leading cause of death due to foodborne illness in the US, and has been …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.